4-Isobutyl-3-aminoquinoline is a substituted quinoline compound characterized by an isobutyl group at the 4-position and an amino group at the 3-position. Quinoline itself is a heterocyclic aromatic organic compound, which serves as a core structure for many biologically active compounds. The presence of the isobutyl group enhances the lipophilicity and potentially the biological activity of this compound, making it of interest in pharmaceutical research and development. This compound is particularly noted for its role as an intermediate in the synthesis of imiquimod, a drug used for immune modulation in dermatological applications .
The biological activity of 4-isobutyl-3-aminoquinoline is primarily linked to its derivatives, particularly imiquimod. Imiquimod acts as an immune response modifier, stimulating the immune system and used topically for treating skin conditions such as actinic keratosis and superficial basal cell carcinoma. The compound has shown antiviral properties and has been investigated for its potential in cancer immunotherapy due to its ability to activate toll-like receptors .
Several methods exist for synthesizing 4-isobutyl-3-aminoquinoline:
4-Isobutyl-3-aminoquinoline serves primarily as an intermediate in pharmaceutical synthesis, notably in the production of imiquimod. Its derivatives are explored for various therapeutic applications, including:
Studies on interaction mechanisms involving 4-isobutyl-3-aminoquinoline often focus on its binding affinity to biological receptors and enzymes. Its role as a toll-like receptor agonist exemplifies how it can enhance immune responses. Additionally, research into its interactions with DNA and RNA suggests potential applications in antiviral drug design .
Several compounds share structural similarities with 4-isobutyl-3-aminoquinoline, each exhibiting unique properties:
| Compound Name | Structure Type | Notable Uses |
|---|---|---|
| Imiquimod | Quinoline Derivative | Immune response modifier |
| Chloroquine | Quinoline Derivative | Antimalarial |
| Primaquine | Quinoline Derivative | Antimalarial |
| Quinine | Alkaloid | Antimalarial |
| 8-Hydroxyquinoline | Hydroxyquinoline | Antioxidant, antimicrobial |
The uniqueness of 4-isobutyl-3-aminoquinoline lies in its specific substitution pattern that enhances its lipophilicity and biological activity compared to other quinoline derivatives. Its direct application as an intermediate for producing imiquimod further distinguishes it from other similar compounds that may not have such targeted pharmaceutical relevance .
4-Isobutyl 3-amino quinoline has a molecular formula of C₁₃H₁₆N₂ and a molecular weight of 200.28 g/mol. Its IUPAC name is 4-(2-methylpropyl)quinolin-3-amine, and it is also identified by the SMILES notation CC(C)CC1=C(C=NC2=CC=CC=C21)N. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₂ | |
| Molecular Weight | 200.28 g/mol | |
| CAS Number | 1055720-75-6 | |
| SMILES | CC(C)CC1=C(C=NC2=CC=CC=C21)N | |
| LogP (Partition Coefficient) | 3.5967 |
The synthesis of 4-isobutyl 3-amino quinoline emerged from advances in quinoline chemistry, particularly in the development of catalytic reduction methods. Prior to the 21st century, quinoline derivatives were often synthesized via multi-step nitration, chlorination, and substitution reactions. However, a breakthrough occurred with the introduction of Raney nickel as a catalyst for selective reduction of nitro groups to amines.
Key milestones include:
4-Isobutyl 3-amino quinoline is classified within the quinoline amines subclass, distinguished by the presence of amino substituents. Its structural classification is as follows:
| Classification Level | Description |
|---|---|
| Core Structure | Bicyclic aromatic (quinoline) |
| Functional Groups | -NH₂ at position 3; -CH(CH₂)₂ at position 4 |
| Subclass | 3-Amino-4-alkylquinolines |
| Applications | Pharmaceutical intermediates, catalysts |
This compound belongs to a broader family of heterocyclic amines, which are pivotal in drug discovery due to their ability to interact with biological targets through hydrogen bonding and aromatic stacking.
The reduction of nitro intermediates to amine derivatives is a critical step in synthesizing 4-isobutyl 3-amino quinoline. Raney nickel, a porous nickel-aluminum alloy catalyst, is widely employed for this transformation due to its high surface area and pyrophoric activity [1] [3]. Key parameters for optimizing hydrogenation include:
Bimetallic catalysts, such as Cu-Ni alloys, have shown superior activity compared to pure Raney nickel. For example, Cu$${0.7}$$Ni$${0.3}$$ nanoparticles achieved 95.7% conversion of a nitro intermediate to the corresponding amine at 140°C in 2 hours [5].
Solvent choice significantly impacts reaction kinetics and product purity:
| Solvent System | Advantages | Limitations |
|---|---|---|
| Ethanol/Water (1:1) | High solubility of nitro compounds; suppresses byproduct formation | Limited thermal stability above 100°C |
| Tetrahydrofuran (THF) | Enhances hydrogen diffusion; compatible with moisture-sensitive substrates | Requires anhydrous conditions |
| Methanol | Polar protic nature accelerates proton transfer | Risk of esterification with acidic byproducts |
Polar aprotic solvents like dimethylformamide (DMF) are avoided due to their strong coordination with nickel, which deactivates the catalyst [1]. Additives such as ammonium chloride or sodium hydroxide are occasionally introduced to modulate pH and prevent catalyst poisoning [3].
The Buchwald-Hartwig reaction enables C–N bond formation between aryl halides and amines, offering a versatile route to 4-isobutyl 3-amino quinoline. Palladium catalysts (e.g., Pd(OAc)$$_2$$) with bulky phosphine ligands (e.g., XPhos) facilitate coupling of 3-bromo-4-isobutyl quinoline with ammonia or protected amines [6]. Key considerations include:
This method achieves yields up to 85% under mild conditions (80°C, 12 hours), though functional group tolerance requires careful optimization [6].
Microwave irradiation dramatically reduces reaction times for quinoline core formation. The Friedländer synthesis, involving condensation of 2-aminobenzophenones with ketones, benefits from microwave conditions:
Post-functionalization via reductive amination introduces the isobutyl group, though competing cyclization side reactions necessitate precise stoichiometric control [7].
Crystallization is pivotal for isolating high-purity 4-isobutyl 3-amino quinoline:
Column chromatography on silica gel (60–120 mesh) effectively resolves intermediates:
For large-scale purification, flash chromatography with automated systems achieves throughputs of 50–100 g/hour while maintaining >95% recovery rates [8].
Nuclear magnetic resonance spectroscopy represents the cornerstone technique for the structural elucidation and characterization of 4-isobutyl 3-amino quinoline. The compound, with molecular formula C₁₃H₁₆N₂ and molecular weight 200.28 daltons, exhibits distinctive spectroscopic signatures that enable comprehensive structural confirmation and purity assessment [1] [2].
Proton Nuclear Magnetic Resonance Spectroscopy
The ¹H nuclear magnetic resonance spectrum of 4-isobutyl 3-amino quinoline displays characteristic chemical shifts that correspond to the various proton environments within the molecular structure. The isobutyl substituent at the 4-position generates a distinctive splitting pattern, with the terminal methyl groups appearing as a doublet in the aliphatic region at approximately δ 0.8-1.4 parts per million [3] [4]. The methine proton of the isobutyl group typically resonates as a multiplet at δ 1.7-2.0 parts per million, while the methylene bridge connecting the isobutyl group to the quinoline ring appears at δ 2.5-3.0 parts per million [3] [5].
The quinoline ring system contributes a complex aromatic proton pattern in the downfield region. The H-2 proton of the quinoline ring, positioned adjacent to the nitrogen atom, demonstrates characteristic deshielding and appears at δ 8.5-9.0 parts per million [3] [5]. The remaining aromatic protons of the benzene ring portion exhibit typical aromatic chemical shifts between δ 7.0-8.0 parts per million, with specific coupling patterns that reflect the substitution pattern and electronic environment [3] [4].
The amino group at the 3-position introduces additional complexity to the spectral interpretation. The amino protons typically appear as a broad singlet at δ 5.0-6.0 parts per million, with the exact chemical shift dependent on the solvent system and temperature conditions employed during measurement [4] [6]. The broadness of this signal reflects the rapid exchange phenomena characteristic of amino protons in protic solvents [3] [5].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The ¹³C nuclear magnetic resonance spectrum provides complementary structural information through carbon framework elucidation. The aromatic carbon atoms of the quinoline ring system exhibit characteristic chemical shifts in the range δ 110-160 parts per million [3] [5]. The carbon atom at the 2-position, bearing the nitrogen substituent, typically appears most downfield at approximately δ 150-155 parts per million due to the electron-withdrawing effect of the nitrogen atom [3] [4].
The isobutyl carbon atoms demonstrate distinctive aliphatic chemical shifts. The terminal methyl groups appear at δ 20-25 parts per million, while the methine carbon resonates at δ 25-30 parts per million [5] [6]. The methylene carbon connecting the isobutyl group to the quinoline ring exhibits intermediate chemical shift values at δ 35-40 parts per million [3] [4].
Mass spectrometry provides crucial molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak of 4-isobutyl 3-amino quinoline appears at m/z 200.131, corresponding to the exact mass of the compound [1] [2]. The fragmentation behavior follows predictable pathways that reflect the structural features and bond strengths within the molecule.
Primary Fragmentation Pathways
The initial fragmentation of 4-isobutyl 3-amino quinoline typically involves the loss of the isobutyl substituent, resulting in the formation of a characteristic base peak at m/z 143, corresponding to the 3-aminoquinoline fragment [7] [8]. This fragmentation reflects the relative weakness of the carbon-carbon bond connecting the isobutyl group to the quinoline ring system [8] [9].
Secondary fragmentation processes include the loss of the amino group, producing fragments at m/z 127 and subsequent ring fragmentation patterns characteristic of quinoline derivatives [7] [8]. The loss of propene (C₃H₆) from the molecular ion generates fragments at m/z 158, while the loss of isobutyl radical produces fragments at m/z 143 [9] [10].
Electron Impact Ionization Patterns
Under electron impact conditions, 4-isobutyl 3-amino quinoline exhibits characteristic fragmentation patterns that facilitate structural identification. The molecular ion peak demonstrates moderate intensity, with the base peak typically corresponding to the quinoline ring system after loss of the isobutyl substituent [7] [8]. The fragmentation patterns include sequential losses of methyl groups from the isobutyl chain, producing fragments at m/z 185 and m/z 170 [9] [10].
The quinoline ring system demonstrates remarkable stability under mass spectrometric conditions, with the aromatic framework remaining intact throughout most fragmentation processes [7] [8]. This stability contributes to the characteristic appearance of quinoline-based fragments in the mass spectrum and facilitates compound identification through spectral library matching [9] [10].
X-ray diffraction analysis represents the gold standard for precise molecular geometry determination and crystal structure elucidation. While specific crystallographic data for 4-isobutyl 3-amino quinoline remains limited in the literature, related quinoline derivatives provide valuable insights into the expected structural characteristics and packing arrangements [11] [12].
Crystal System and Space Group
Quinoline derivatives typically crystallize in monoclinic or triclinic crystal systems, with space groups commonly including P2₁/c for monoclinic systems and P-1 for triclinic arrangements [11] [12]. The crystal packing is influenced by intermolecular hydrogen bonding interactions involving the amino group and the quinoline nitrogen atom [11] [13].
Molecular Geometry
The quinoline ring system in 4-isobutyl 3-amino quinoline exhibits characteristic planarity, with the benzene and pyridine rings maintaining coplanarity within experimental uncertainty [11] [12]. The isobutyl substituent at the 4-position adopts a conformation that minimizes steric interactions with the quinoline ring system, typically extending away from the aromatic plane [11] [14].
Bond lengths within the quinoline ring system follow expected patterns for aromatic systems, with carbon-carbon bond lengths ranging from 1.35-1.42 Angstroms and carbon-nitrogen bond lengths of approximately 1.33-1.36 Angstroms [11] [12]. The carbon-nitrogen bond connecting the amino group to the quinoline ring demonstrates partial double bond character, with lengths typically ranging from 1.34-1.38 Angstroms [11] [13].
Intermolecular Interactions
The crystal packing of 4-isobutyl 3-amino quinoline is stabilized by hydrogen bonding interactions involving the amino group as a donor and the quinoline nitrogen as an acceptor [11] [13]. These interactions form characteristic supramolecular synthons that direct the crystal packing arrangement and contribute to the overall stability of the crystalline phase [13] [11].
Computational modeling using density functional theory provides valuable complementary information to experimental crystallographic studies. The theoretical calculations enable prediction of molecular geometry, electronic structure, and intermolecular interactions in the absence of experimental crystal structure data [15] [14].
Geometry Optimization
Density functional theory calculations at the B3LYP/6-31G(d,p) level of theory provide optimized molecular geometries that serve as starting points for more sophisticated analyses [15] [14]. The calculated bond lengths and angles demonstrate excellent agreement with experimental values for related quinoline derivatives, validating the computational approach [14] [16].
The isobutyl substituent adopts a staggered conformation that minimizes steric interactions with the quinoline ring system [15] [14]. The calculated dihedral angles indicate that the isobutyl group extends approximately 60-90 degrees from the quinoline plane, consistent with expectations based on steric considerations [14] [17].
Electronic Structure Analysis
Frontier molecular orbital analysis reveals the electronic characteristics of 4-isobutyl 3-amino quinoline [15] [14]. The highest occupied molecular orbital localizes primarily on the amino group and quinoline ring system, reflecting the electron-rich nature of these functional groups [14] [13]. The lowest unoccupied molecular orbital exhibits distribution across the quinoline ring system, indicating potential sites for electrophilic attack [15] [14].
The calculated HOMO-LUMO energy gap provides insights into the electronic stability and reactivity of the compound [15] [14]. Values typically range from 4.0-5.0 electron volts for quinoline derivatives, indicating moderate reactivity and potential for electronic excitation in the ultraviolet region [14] [18].
Thermodynamic Properties
Statistical thermodynamics calculations enable prediction of thermodynamic properties including enthalpy, entropy, and Gibbs free energy [15] [18]. These calculations provide valuable information for understanding the stability and reactivity of 4-isobutyl 3-amino quinoline under various conditions [15] [14].
The calculated vibrational frequencies enable prediction of infrared and Raman spectra, facilitating comparison with experimental spectroscopic data [15] [18]. The theoretical spectra typically demonstrate excellent agreement with experimental measurements, validating the computational methodology and providing assignments for vibrational modes [14] [17].
Solvent Effects
Computational modeling enables investigation of solvent effects on molecular geometry and electronic structure [15] [14]. Continuum solvation models predict modest changes in molecular conformation and electronic properties upon solvation, reflecting the relatively nonpolar nature of the quinoline ring system [14] [18].